Product packaging for Eurylene(Cat. No.:CAS No. 134856-96-5)

Eurylene

Cat. No.: B1198115
CAS No.: 134856-96-5
M. Wt: 594.8 g/mol
InChI Key: UEWPQEARKYIFFJ-ANMVGWMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eurylene is a squalene derivative isolated from the medicinal plant Eurycoma longifolia Jack, commonly known as Tongkat Ali . This natural compound is one of the various bioactive constituents, including quassinoids and alkaloids, found within this plant species . It was identified during phytochemical investigations aimed at elucidating the chemical profile of E. longifolia . While specific biological activity data for research applications is limited, one study reported that this compound was evaluated for NF-κB inhibitory activity and was found to be inactive when tested at a concentration of 30 μM . As a specialized phytochemical, this compound is valuable for research applications in natural product chemistry, phytochemical profiling, and as an analytical standard . This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H58O8 B1198115 Eurylene CAS No. 134856-96-5

Properties

CAS No.

134856-96-5

Molecular Formula

C34H58O8

Molecular Weight

594.8 g/mol

IUPAC Name

[(1R,4S)-4-acetyloxy-1-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-4-[(2R,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]butyl] acetate

InChI

InChI=1S/C34H58O8/c1-23(2)13-11-19-31(7,37)27-17-21-33(9,41-27)29(39-25(5)35)15-16-30(40-26(6)36)34(10)22-18-28(42-34)32(8,38)20-12-14-24(3)4/h13-14,27-30,37-38H,11-12,15-22H2,1-10H3/t27-,28-,29-,30+,31+,32+,33+,34-/m1/s1

InChI Key

UEWPQEARKYIFFJ-ANMVGWMBSA-N

SMILES

CC(=CCCC(C)(C1CCC(O1)(C)C(CCC(C2(CCC(O2)C(C)(CCC=C(C)C)O)C)OC(=O)C)OC(=O)C)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@](O1)(C)[C@@H](CC[C@@H]([C@]2(CC[C@@H](O2)[C@](C)(CCC=C(C)C)O)C)OC(=O)C)OC(=O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC(O1)(C)C(CCC(C2(CCC(O2)C(C)(CCC=C(C)C)O)C)OC(=O)C)OC(=O)C)O)C

Other CAS No.

134856-96-5

Synonyms

eurylene

Origin of Product

United States

Advanced Synthetic Strategies for Eurylene and Its Analogues

Total Synthesis Approaches to Eurylene and its Stereoisomers

Total synthesis of this compound aims to construct the entire molecule from simpler precursors, establishing all stereocenters with the correct relative and absolute configurations. The first total synthesis of this compound was reported by Ujihara et al. in 1996. beilstein-journals.orgacs.org This was followed by other total syntheses, including one by Morimoto's group in 2000, which utilized metal-mediated oxidative cyclizations to form the THF rings. beilstein-journals.org

One total synthesis approach involved a vanadium(V)-catalyzed epoxidation followed by acid-mediated cyclization to form the cis-THF ring. rsc.orgrsc.orgrsc.org Chromium(VI) was applied as an oxidant for the synthesis of the cis-THF motif in another approach. rsc.orgrsc.org A bidirectional concept was also explored, introducing two neryl units to establish the side chains. rsc.orgrsc.org

Another total synthesis strategy involved the stereocontrolled formation of THF rings through syn oxidative cyclizations of bishomoallylic alcohols and diols catalyzed by oxorhenium(VII) and oxochromium(VI) species. researchgate.net

Formal Synthesis Methodologies of this compound Fragments

Formal synthesis involves the synthesis of a key intermediate that has previously been converted into the target molecule through a reported route. This approach allows for the exploration of different synthetic strategies for crucial fragments of this compound, particularly the stereochemically rich THF rings. nih.govresearchgate.netacs.orgsoton.ac.uksoton.ac.ukthieme-connect.comacs.orgsoton.ac.uk

Several studies have focused on the formal synthesis of this compound by synthesizing its cis- and trans-THF-containing fragments. nih.govacs.orgsoton.ac.uksoton.ac.ukacs.orgsoton.ac.uk These fragments are then designed to intersect with intermediates used in previously reported total syntheses. acs.orgsoton.ac.uksoton.ac.uk

Stereoselective Oxidative Cyclization in Tetrahydrofuran (B95107) Ring Formation

Oxidative cyclization of 1,5-dienes and related systems is a powerful method for the stereoselective construction of substituted THF rings, a key structural feature of this compound. beilstein-journals.orgresearchgate.netsoton.ac.ukd-nb.inforesearchgate.net This methodology has been extensively applied in the synthesis of natural products containing THF motifs. beilstein-journals.orgd-nb.info

Permanganate-mediated oxidative cyclization has been widely used for the stereoselective synthesis of both cis- and trans-THF fragments of this compound. nih.govresearchgate.netacs.orgsoton.ac.uksoton.ac.ukacs.orgsoton.ac.uk This reaction can proceed with high diastereoselectivity, influenced by the reaction conditions and the presence of chiral auxiliaries. researchgate.netsoton.ac.uksoton.ac.uksoton.ac.uk For instance, permanganate-mediated oxidative monocyclizations of trienes have been employed to prepare both cis- and trans-THF fragments with diastereo- and chemoselectivity. nih.govacs.orgacs.org

Ruthenium tetroxide catalyzed oxidative cyclization is another powerful method for the diastereoselective preparation of THF diols from 1,5-dienes, establishing multiple stereogenic centers in a single step. researchgate.netresearchgate.net Osmium tetroxide-catalyzed oxidative cyclization has also been utilized, leading to the formation of cis-THF diols with high stereospecificity. researchgate.netsoton.ac.uk

Chiral Auxiliary-Controlled Synthetic Pathways

Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com In the synthesis of this compound fragments, chiral auxiliaries have been successfully employed to direct the stereoselectivity of oxidative cyclization reactions. researchgate.netresearchgate.netsoton.ac.uksoton.ac.uksoton.ac.uk

For example, in the permanganate-mediated oxidative cyclization of 1,5,9-trienes, chiral auxiliaries such as (+)-trans tritylcyclohexanol (TTC) and (2S)-10,2 camphorsultam have been used to control the diastereoselectivity and establish several stereogenic centers of this compound. researchgate.netsoton.ac.uksoton.ac.uksoton.ac.uk The use of these auxiliaries allows for the stereoselective formation of both trans- and cis-THF fragments. researchgate.netsoton.ac.uksoton.ac.uksoton.ac.uk

Metal-Catalyzed Oxidation-Cyclization Reactions in this compound Synthesis

Various metal catalysts have been employed in oxidation-cyclization reactions to construct the THF rings present in this compound. These reactions often provide high levels of stereo- and chemoselectivity. beilstein-journals.orgresearchgate.netresearchgate.netacs.orgd-nb.inforesearchgate.netbeilstein-journals.org

Permanganate (B83412) (Mn(VII)) has been widely used for oxidative cyclizations of dienes and trienes, proving effective in synthesizing both cis- and trans-THF fragments of this compound. beilstein-journals.orgresearchgate.netacs.orgsoton.ac.uksoton.ac.ukacs.orgsoton.ac.ukd-nb.infobeilstein-journals.org Rhenium(VII) and chromium(VI) species have also been utilized in oxidative cyclization steps in the total synthesis of this compound. beilstein-journals.orgrsc.orgresearchgate.netbeilstein-journals.org Vanadium(V)-catalyzed oxidation-cyclization reactions have been applied in the synthesis of related polyether natural products and have been explored for this compound synthesis. researchgate.netresearchgate.net Ruthenium catalysts, such as ruthenium tetroxide, have demonstrated high diastereoselectivity in the oxidative cyclization of 1,5-dienes for the synthesis of THF diols relevant to this compound. researchgate.netresearchgate.net

Novel Synthetic Route Development for this compound and Related Structures

Ongoing research continues to explore novel synthetic routes to this compound and its analogues, aiming for improved efficiency, stereocontrol, and sustainability. beilstein-journals.orgrsc.orgacs.orgsoton.ac.ukresearchgate.net This includes developing new methodologies for THF ring formation and innovative coupling strategies for assembling the fragments.

Novel routes have been developed for the stereoselective formation of trans-THF rings using permanganate-promoted oxidative cyclization of 1,5-diene precursors. soton.ac.uksoton.ac.ukresearchgate.net Investigations into different coupling strategies, such as chiral sulfoxide (B87167) strategies and hydroxylsulfone dianion coupling, have been explored to complete the total synthesis. researchgate.netsoton.ac.uksoton.ac.uksoton.ac.uk

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing more sustainable and environmentally benign processes. consensus.appsigmaaldrich.comyale.edu While specific detailed applications to this compound synthesis are not extensively detailed in the provided snippets, the general principles of green chemistry are highly relevant.

Key principles include preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and employing catalysis. consensus.appsigmaaldrich.comyale.eduacs.orgskpharmteco.com Efforts in developing more efficient and stereoselective reactions, such as catalytic oxidative cyclizations with low catalyst loadings, align with these principles. researchgate.netresearchgate.netorganic-chemistry.org Minimizing the use of protecting groups and reducing the number of synthetic steps also contribute to greener synthesis. yale.eduacs.org Future synthetic route development for this compound is likely to increasingly incorporate these principles to reduce the environmental footprint of its production.

Here is a summary of some key synthetic approaches and their outcomes:

Synthetic ApproachKey Reaction(s)THF StereochemistryYield/DiastereoselectivityReference(s)
Formal Synthesis of THF FragmentsPermanganate-mediated oxidative cyclization of trienescis and transDiastereo- and chemoselective nih.govacs.orgacs.org
Formal Synthesis of trans-THF aldehyde fragmentPermanganate oxidation with chiral auxiliarytransHigh diastereoselectivity (dr ~13:1) researchgate.netsoton.ac.uksoton.ac.uksoton.ac.uk
Formal Synthesis of cis-THF triol fragmentPermanganate oxidation with chiral auxiliarycisEfficient synthesis soton.ac.uksoton.ac.uk
Total SynthesisRe(VII)- and Cr(VI)-mediated oxidative cyclizationscis and transChemoselective formation, stereocontrolled beilstein-journals.orgrsc.orgresearchgate.netbeilstein-journals.org
Total SynthesisVanadium(V)-catalyzed epoxidation-cyclizationcisKey step in synthesis rsc.orgrsc.orgrsc.org
Synthesis of cis- and trans-THF rings (Brown group)Mn(VII)-promoted oxidative cyclization with auxiliarycis and transYield 78%, dr 6.7:1 (trans); Yield 51%, 8% diastereoisomer (cis) beilstein-journals.org
Oxidative Cyclization of 1,5-dienes (RuO4 catalyzed)RuO4 catalyzed oxidative cyclizationcisGood to high yields, excellent diastereoselectivities researchgate.netresearchgate.net

Continuous Flow Chemistry in this compound-Related Syntheses

Based on the available information from the conducted searches, there is no specific research or reported findings directly linking continuous flow chemistry to the synthesis of this compound or its analogues. While continuous flow chemistry is a recognized and increasingly utilized technology in the synthesis of natural products and active pharmaceutical ingredients, particularly for its benefits in reaction control, efficiency, and safety, specific applications to this compound-related syntheses were not found in the provided search results.

Synthetic Exploration of this compound Analogues and Derivatives (e.g., 14-Deacetylthis compound, Teurilene)

Synthetic efforts have also extended to the exploration of this compound analogues and derivatives, such as 14-Deacetylthis compound and Teurilene. These compounds share structural similarities with this compound, often featuring multiple tetrahydrofuran rings.

14-Deacetylthis compound has been synthesized alongside this compound in some total synthesis strategies. The chemoselective formation of tetrahydrofuran rings has been a key aspect in the efficient and stereoselective total synthesis of both (+)-Eurylene and (+)-14-deacetylthis compound. These syntheses have involved stereocontrolled oxidative cyclizations of precursor bishomoallylic mono-ol and diol compounds induced by metal species like oxorhenium(VII) and -chromium(VI).

Teurilene, another triterpene polyether, has also been a target for total synthesis. The first total synthesis of Teurilene was accomplished utilizing vanadium(V)-catalyzed oxidation-cyclization reactions, which allowed for the stereoselective construction of cis- and trans-tetrahydrofuran rings. A more efficient total synthesis of Teurilene has been achieved through the combination of two-directional synthesis and Rhenium(VII) chemistry. This approach involved a key Rhenium(VII)-promoted syn oxidative cyclization reaction of a two-directional substrate, demonstrating specific diastereoselectivity. This more recent synthesis of Teurilene was significantly shorter than previous routes. Teurilene is characterized by a meso symmetry despite possessing multiple asymmetric centers.

The synthetic exploration of these analogues and derivatives provides valuable insights into the construction of complex polycyclic ether structures and the influence of subtle structural variations on their properties.

Mechanistic Investigations of Eurylene Reactions and Transformations

Elucidation of Oxidative Cyclization Mechanisms in Eurylene Biosynthesis and Synthesis

Oxidative cyclization is a crucial step in both the biosynthesis and synthesis of this compound. beilstein-journals.orgresearchgate.netnih.gov In biosynthesis, this process can lead to significant structural alterations, transforming acyclic precursors into rigid, cyclic scaffolds with distinct biological activities. nih.gov Various metal-oxo species, including those of manganese (Mn), osmium (Os), and ruthenium (Ru), have been shown to catalyze these oxidative cyclizations in synthetic schemes towards this compound and its fragments. beilstein-journals.orgresearchgate.netrsc.org

One widely accepted mechanism for the metal-mediated oxidative cyclization of 1,5-dienes, relevant to this compound synthesis, involves a sequence of syn-stereospecific [3+2] cycloadditions. beilstein-journals.orgrsc.org This mechanism, often referred to as the type A mechanism, suggests an initial [3+2] cycloaddition of a metal-oxo species to one double bond of the diene, forming a metal-glycolate intermediate. beilstein-journals.orgrsc.org A subsequent intramolecular [3+2] cycloaddition involving the second double bond and the metal intermediate leads to the formation of the THF ring. beilstein-journals.orgrsc.org The stereochemistry of the starting double bonds directly influences the relative stereochemistry of the resulting vicinal hydroxy ether motif in the product. beilstein-journals.org The cyclization event itself typically favors the formation of cis-2,5-disubstituted THFs due to geometrical constraints. beilstein-journals.orgrsc.org

Alternative mechanisms, such as those mediated by Re(VII), Cr(VI), and Co(II) complexes (classified as type B' and type C), involve coordination of a hydroxyalkene to the metal center followed by intramolecular [3+2] cycloaddition or a radical pathway. beilstein-journals.orgpsu.edu These reactions can also achieve high efficiency and stereoselectivity in THF ring formation. beilstein-journals.org

Studies on the synthesis of this compound fragments have employed different oxidative cyclization strategies. For instance, enantioselective synthesis of the cis- and trans-THF fragments of this compound has been achieved using auxiliary-controlled Mn(VII)-promoted oxidative cyclization. beilstein-journals.org Permanganate-mediated oxidative cyclization of a triene precursor yielded the desired cis-product along with its diastereoisomer and a minor amount of a double cyclized product. beilstein-journals.org Another approach involved vanadium(V)-catalyzed oxidation-cyclization reactions of bishomoallyl alcohol systems, demonstrating stereoselective construction of both cis- and trans-tetrahydrofuran rings. researchgate.net

The stereochemical outcome of these cyclizations is heavily influenced by the catalyst and the substrate structure. For example, OsO₄ catalysis of 1,5-dienes like geranyl acetate (B1210297) and neryl acetate yields cis-2,5-bis(hydroxymethyl)tetrahydrofurans with high stereospecificity via sequential syn addition to both double bonds. researchgate.net This is proposed to occur through a square-based pyramidal osmium(VI) diester intermediate. researchgate.net

Reaction Kinetics and Thermodynamics of this compound Transformations

While specific kinetic and thermodynamic data for this compound transformations are not extensively detailed in the provided sources, the principles governing the oxidative cyclization reactions relevant to its synthesis have been investigated. The kinetics of phase transformations, including those involving nucleation and growth of new phases, are generally time and temperature dependent. arxiv.orgutah.edu

In the context of oxidative cyclizations, the reaction mechanism can involve multiple steps, each with its own kinetic and thermodynamic parameters. For example, in the Os-catalyzed oxidative cyclization of 1,5-dienes, the mechanism involves alkene osmylation and subsequent cyclization to form the THF ring. soton.ac.ukscispace.com Computational studies have explored the kinetic favorability of different pathways, such as cyclization versus reoxidation of intermediates, under varying conditions like the presence or absence of acid. soton.ac.ukscispace.comsoton.ac.uk Acid catalysis has been shown to significantly influence the kinetic pathway, promoting cyclization over alternative reactions. soton.ac.ukscispace.comsoton.ac.uk

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Theoretical and computational methods, particularly Density Functional Theory (DFT) calculations, have been instrumental in understanding the mechanisms of oxidative cyclization reactions relevant to this compound synthesis. beilstein-journals.orgnih.govrsc.orgresearchgate.netsoton.ac.uksoton.ac.uksoton.ac.uknih.govnih.gov These studies provide insights into transition states, intermediate species, and the energy profiles of reaction pathways that are difficult to probe experimentally. researchgate.netsoton.ac.uksoton.ac.uksoton.ac.uknih.govnih.gov

DFT calculations have been used to support proposed mechanisms, such as the concerted [3+2] cycloaddition pathway being favored over stepwise alternatives in permanganate-promoted oxidative cyclization of 1,5-dienes. rsc.orgrsc.org These calculations can reveal the relative stabilities of transition states and intermediates, explaining observed stereoselectivities. rsc.orgrsc.org For example, the transition state leading to the cis-THF product has been calculated to be significantly more stable than that for the trans-THF ring in some cases. rsc.org

Computational studies have also highlighted the crucial role of additives, such as acid, in influencing the reaction mechanism and outcome. soton.ac.ukscispace.comsoton.ac.uknih.gov DFT calculations on Os-catalyzed oxidative cyclization, for instance, demonstrated how protonation of an Os(VI) dioxoglycolate intermediate under acidic conditions provides a kinetically favorable pathway for cyclization compared to reoxidation. soton.ac.ukscispace.com

Furthermore, computational approaches have been applied to understand the mechanism of other relevant transformations, such as the Pinnick oxidation of aldehydes, which could be part of a larger synthetic route to this compound fragments. researchgate.netsoton.ac.uknih.gov These studies have elucidated the step-by-step process, including the role of chlorous acid and the energetics of intermediate formation and fragmentation. researchgate.netsoton.ac.uknih.gov

Computational and Theoretical Chemistry of Eurylene

Quantum Chemical Characterization of Eurylene Electronic Structure and Reactivity

Quantum chemistry provides a framework for describing the electronic structure of molecules and predicting their reactivity based on the principles of quantum mechanics epfl.chresearchgate.netmdpi.com. By solving the electronic Schrödinger equation, or approximations thereof, researchers can gain insights into molecular orbitals, charge distribution, and energy landscapes, which are crucial for understanding chemical behavior epfl.chresearchgate.netmdpi.comquantumzeitgeist.com. The electronic density is a key concept in this context, serving as a source of information about molecular structure and reactivity researchgate.netmdpi.com. Quantum chemical methods can be applied to characterize the electronic behavior of atoms and molecules to describe their reactivity epfl.ch.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems researchgate.netnih.gov. DFT focuses on the electron density rather than the complex many-electron wavefunction, making it computationally more tractable for larger molecules researchgate.net. In the context of this compound and related compounds or synthetic strategies, DFT has been applied to understand reaction mechanisms and the energetics of different pathways nih.govresearchgate.netpsu.edusoton.ac.uk. For instance, DFT studies have been used to elucidate the mechanisms of oxidative cyclization reactions relevant to the synthesis of tetrahydrofuran (B95107) (THF) rings, which are structural motifs present in this compound psu.edusoton.ac.uk. These studies can provide insights into transition states, energy barriers, and the factors influencing stereoselectivity nih.govresearchgate.netsoton.ac.uk. DFT calculations have also been employed to understand the role of catalysts and additives in these reactions nih.govsoton.ac.uk. The application of DFT allows for a detailed, first-principles understanding of the electronic factors governing the formation and transformation of molecular structures akin to this compound rwth-aachen.de.

Computational Prediction of Spectroscopic Signatures (e.g., NMR)

Computational methods are valuable tools for predicting spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) spectra, which aid in structure elucidation and verification nih.govschrodinger.comfrontiersin.orgrsc.org. Predicting NMR parameters computationally involves calculating properties like chemical shifts and coupling constants based on the molecule's electronic structure and conformation schrodinger.comrsc.org. DFT is frequently used for the computational prediction of NMR spectra, providing a link between theoretical calculations and experimental observations schrodinger.com. These predictions can help in assigning experimental NMR signals and gaining deeper insights into conformational effects on chemical shifts schrodinger.com. While traditional quantum mechanics simulations for NMR prediction can be computationally intensive, especially for large and flexible molecules, they offer a first-principles approach to link spectral features to structural information frontiersin.orgrsc.org. Computational prediction of NMR spectra is a crucial aspect of modern structure determination workflows nih.govfrontiersin.orgrsc.orgarxiv.org.

Molecular Dynamics Simulations of this compound Conformational Space and Interactions

Molecular Dynamics (MD) simulations are powerful techniques used to study the time-dependent behavior of molecules, providing insights into their conformational space and interactions biorxiv.orgfrontiersin.orgbiorxiv.orgnih.gov. For flexible molecules like this compound, exploring the conformational landscape is essential for understanding their properties and how they might interact with other molecules. MD simulations track the motion of atoms over time according to classical mechanics, allowing researchers to sample different conformations and study transitions between them biorxiv.orgfrontiersin.orgbiorxiv.orgnih.gov. These simulations can reveal preferred conformations, the flexibility of different parts of the molecule, and how the molecule's shape changes in response to its environment or interactions biorxiv.orgbiorxiv.orgnih.gov. While the provided search results primarily discuss MD in the context of proteins, the underlying principles and methodologies for exploring conformational space and molecular interactions are directly applicable to other complex organic molecules like this compound biorxiv.orgfrontiersin.orgbiorxiv.orgnih.govnih.gov. MD simulations can also be used to investigate interactions with solvents or other molecules, providing a dynamic perspective on molecular behavior biorxiv.orgnih.gov.

Application of Machine Learning and Artificial Intelligence in this compound Chemical Research

Advanced Spectroscopic and Analytical Methodologies in Eurylene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex natural products like eurylene. It provides detailed information about the carbon-hydrogen framework and the relative spatial arrangement of atoms, which is critical for determining stereochemistry. Research on this compound has heavily relied on NMR spectroscopic data to assign structural and partial stereochemical features psu.edu. The absolute stereostructure of this compound has been determined using advanced methods, including the Mosher's method, in conjunction with NMR analysis psu.eduresearchgate.netresearchgate.net. This approach involves the preparation of diastereomeric esters (Mosher esters) from a chiral alcohol and subsequent analysis of the NMR chemical shifts of these derivatives. The differences in chemical shifts in the ¹H NMR spectra of the diastereomers provide information about the absolute configuration of the chiral center psu.eduresearchgate.netresearchgate.net. Furthermore, experimental procedures and spectroscopic data, including ¹H and ¹³C NMR spectra, are typically provided for new compounds and intermediates in synthetic studies of this compound, supporting structural confirmation and stereochemical assignments acs.org.

Mass Spectrometry Techniques for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) plays a vital role in the research of this compound by providing information about its molecular weight and fragmentation patterns, which aids in structural confirmation. While direct detailed mass spectral data for this compound itself were not extensively provided in the search results, MS is a standard technique used in the characterization of natural products and related compounds. For instance, electron ionization mass spectrometry (EI-MS) has been used in the analysis of related squalene-type triterpenes isolated from Eurycoma longifolia, providing molecular ions and characteristic fragmentation patterns that help in elucidating their structures oup.com. In the broader context of analyzing complex mixtures containing natural products, mass spectrometry, particularly when coupled with separation techniques, is invaluable for identifying and confirming the presence of specific compounds based on their mass-to-charge ratio (m/z) and fragmentation ions ijprajournal.comlcms.cz. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, yielding fragment ions that provide more detailed structural information lcms.cz. This is particularly useful for analyzing complex molecules and confirming substructures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. This method requires obtaining high-quality crystals of the compound of interest. X-ray analysis has been successfully applied in the structural elucidation of this compound psu.eduresearchgate.netresearchgate.netoup.comnih.gov. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can generate an electron density map from which the atomic positions and connectivity can be determined nih.govwikipedia.orgnih.gov. This technique was instrumental in confirming the structure and elucidating the relative and absolute stereostructure of this compound psu.eduoup.com. While obtaining suitable crystals can be challenging, X-ray crystallography provides unambiguous structural information that complements and validates data obtained from other spectroscopic methods nih.govcrelux.com. The molecular conformation of this compound in the solid state has also been investigated using X-ray analysis researchgate.net.

Advanced Chromatographic Separations for this compound and its Isomers

Chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of compounds present in its natural source, Eurycoma longifolia, as well as for separating this compound from its isomers or related synthetic intermediates. Chromatographic purification, including column chromatography, has been employed in the isolation of this compound and other squalene-type triterpenes from plant extracts researchgate.netoup.com. High-performance liquid chromatography (HPLC) is a widely used advanced chromatographic technique that offers high resolution and efficiency for separating complex mixtures longdom.orgbio-rad.com. HPLC purification has been utilized in synthetic studies related to this compound nih.gov. The separation of stereoisomers, which is particularly relevant for a molecule with multiple stereogenic centers like this compound, can be achieved through advanced chromatographic methods, including those utilizing specific stationary phases designed for chiral separations bio-rad.comthieme-connect.com. The choice of stationary phase and mobile phase composition is critical for achieving effective separation based on differences in polarity, size, charge, or specific interactions bio-rad.comru.ac.zacytivalifesciences.com.

Hyphenated Analytical Techniques in Complex Mixture Analysis

Hyphenated analytical techniques combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopic methods. These techniques are particularly powerful for the analysis of complex natural product extracts containing compounds like this compound. Common hyphenated techniques include liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR spectroscopy (LC-NMR) ijprajournal.comlongdom.orgchromatographytoday.comresearchgate.net. LC-MS couples the separation of compounds by LC with online detection and mass analysis by MS, allowing for the identification and quantification of components in a mixture based on their retention time and mass spectral data ijprajournal.comijpsjournal.com. LC-NMR combines LC separation with online NMR detection, providing structural information for separated compounds without the need for off-line collection and preparation longdom.orgchromatographytoday.com. While specific applications of hyphenated techniques directly to the analysis of this compound in complex mixtures were not detailed in the search results, these techniques are broadly applied in natural product research for the comprehensive analysis of extracts, enabling the detection and characterization of multiple compounds in a single run ijprajournal.comresearchgate.net. The combination of separation and spectroscopic detection enhances specificity and sensitivity in the analysis of complex samples researchgate.netijpsjournal.com.

Eurylene in Materials Science and Catalysis Research

Eurylene as a Precursor in Functional Material Design

While direct applications of this compound as a precursor in the design of bulk functional materials are not extensively detailed in the current literature, the synthetic strategies developed for its construction are highly relevant to the field. The molecule's complex framework, containing cis- and trans-2,5-disubstituted tetrahydrofuran (B95107) rings and multiple stereogenic centers, presents significant synthetic challenges nih.govresearchgate.net. The methodologies devised to overcome these challenges, such as stereoselective oxidative cyclizations, contribute to the broader understanding of how to precisely assemble complex organic molecules nih.govctdbase.orgresearchgate.net. These advanced synthetic techniques are fundamental to the creation of sophisticated organic architectures that could potentially serve as building blocks or components in various functional materials, including pharmaceuticals, polymers with tailored properties, or advanced organic frameworks. The ability to stereoselectively synthesize the core THF units of this compound, for instance, demonstrates control over molecular shape and functionality, which are critical aspects in designing materials with specific properties.

Exploration of this compound-based Supramolecular Assemblies

Research into this compound and related compounds has touched upon their potential for supramolecular interactions, particularly concerning ion transport. Studies on this compound, 14-deacetyl this compound, and isomeric tris-THF diol compounds have investigated their ionophoric nature, demonstrating an ability to transport cations such as K+ and Na+ nih.gov. This ion transport ability is suggested to be related to their biological activity, specifically cytotoxicity nih.gov. The complexation with metal ions involves the tetrahydrofuran moieties within the molecular structure researchgate.netnih.gov. While the formation of extensive supramolecular assemblies like coordination polymers or large self-assembled structures based on this compound itself is not a primary focus in the provided literature, the observed ionophoric behavior highlights the potential for this compound-based structures to engage in specific host-guest interactions with metal ions, a key aspect of supramolecular chemistry.

This compound and its Derivatives in Photocatalysis Research

Based on the available search results, there is no specific information detailing the use of this compound or its derivatives in photocatalysis research.

This compound in Nanomaterials Science (Focus on synthesis and properties for applications)

The connection between this compound and nanomaterials science in the provided literature is limited. While some research related to this compound synthesis may broadly mention nanotechnology or materials science as relevant fields, and documents discussing this compound synthesis might also contain information on the synthesis of other nanomaterials like nanopolyaniline or fullerene-based structures, there is no direct evidence suggesting that this compound itself is used as a component in nanomaterials or that its synthesis is specifically tailored for nanomaterial applications. The research primarily focuses on the synthesis and structural properties of the this compound molecule rather than its incorporation into nanoscale materials or the investigation of size-dependent properties for specific applications in nanomaterials science.

This compound in Transition Metal Catalysis Research

Transition metal catalysis plays a pivotal role in the synthesis of this compound, particularly in the formation of its characteristic tetrahydrofuran (THF) rings. Various transition metals have been employed to mediate the crucial oxidative cyclization reactions required to construct the bicyclic core of this compound nih.govctdbase.orgresearchgate.net.

Key catalytic approaches highlighted in the literature include:

Rhenium(VII) and Chromium(VI) Catalysis: These metals have been utilized in oxidative cyclization reactions to form the THF heterocycles of this compound ctdbase.org. A total synthesis by the Morimoto group employed oxorhenium(VII) and stoichiometric pyridinium (B92312) chlorochromate (PCC), a Cr(VI) reagent, for diastereoselective cyclizations of a linear precursor ctdbase.org.

Vanadium(V) Catalysis: Vanadium(V)-catalyzed oxidation reactions of bishomoallyl alcohol systems have been used in the synthesis of this compound, leading to the formation of THF rings via epoxy alcohol intermediates nih.govresearchgate.net.

Manganese(VII) Catalysis: Permanganate-mediated oxidative monocyclizations of trienes have been employed in the formal synthesis of this compound, providing access to both cis- and trans-THF-containing fragments with diastereoselectivity. Mn(VII)-promoted oxidative cyclization has also been used for the enantioselective synthesis of THF fragments nih.gov.

Ruthenium(VII) and Ruthenium(VIII) Catalysis: Ruthenium species, such as Ru(VII) and Ru(VIII) (e.g., RuO4), have been reported to catalyze oxidative cyclization reactions of 1,5-dienes and 5,6-dihydroxyalkenes, relevant to the synthesis of THF diols found in structures like this compound ctdbase.org.

Iron and Palladium Catalysis: While not as extensively detailed for direct this compound synthesis in the provided snippets, the broader context of transition metal catalysis research relevant to similar cyclization and coupling reactions is mentioned, including iron porphyrin and salen complexes for epoxide ring-expansion to tetrahydrofurans and palladium catalysis in various coupling reactions.

These studies demonstrate the significant reliance on transition metal catalysis to achieve the desired stereochemical outcomes and construct the complex cyclic ether structures present in this compound. The development and application of these catalytic methods are a central theme in the research surrounding the synthesis of this natural product.

Here is a summary of some transition metals and their roles in reactions relevant to this compound synthesis:

Transition MetalCatalytic Role in this compound Synthesis / Related Reactions
Rhenium (Re)Oxidative cyclization to form THF rings ctdbase.org
Chromium (Cr)Oxidative cyclization to form THF rings ctdbase.org
Vanadium (V)Oxidative cyclization via epoxidation nih.govresearchgate.net
Manganese (Mn)Oxidative cyclization of polyenes nih.gov
Ruthenium (Ru)Oxidative cyclization of dienes and diols ctdbase.org
Iron (Fe)Catalysis in epoxide ring-expansion to THFs
Palladium (Pd)Catalysis in coupling reactions (general context)

Fundamental Biochemical Interaction Studies of Eurylene Excluding Clinical Outcomes

Computational Modeling of Eurylene-Target Interactions (e.g., molecular docking, binding affinity prediction)

Computational modeling techniques, such as molecular docking, are employed to predict the potential binding interactions between a small molecule like this compound and biological targets, such as proteins. These methods can provide estimations of binding affinity and shed light on the likely modes of interaction at a molecular level jscimedcentral.combiorxiv.orgresearchgate.net.

Recent computational studies have investigated the potential interactions of various bioactive compounds from Eurycoma longifolia, including this compound, with key proteins of the SARS-CoV-2 virus imist.ma. Molecular docking simulations were performed to assess the binding affinity of these compounds to the SARS-CoV-2 Main protease (Mpro), Papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp) imist.ma.

The docking results indicated that this compound exhibited predicted binding affinities to these viral proteins. For comparison, the study also reported the binding affinities of other E. longifolia compounds and a known antiviral drug (Remdesivir for Mpro) imist.ma. The binding affinity is typically represented as a negative value, where a more negative value indicates stronger predicted binding.

The predicted binding affinities of this compound to the tested SARS-CoV-2 proteins are summarized in the table below:

Target ProteinPredicted Binding Affinity (kcal/mol)
Mpro (6LU7)-6.5
PLpro (6WUU)Not specified in the provided snippet
RdRp (7BTF)Not specified in the provided snippet

Note: The provided search result imist.ma explicitly lists the binding affinity for Mpro but does not provide specific values for PLpro and RdRp for this compound in the snippet.

These computational findings suggest potential interactions between this compound and viral proteins, which could warrant further investigation through in vitro and in vivo studies. Computational modeling serves as a valuable tool for identifying potential molecular targets and guiding subsequent experimental research frontiersin.orgresearchgate.netarxiv.org.

Ionophoric Properties of this compound and their Role in Membrane Transport Research

This compound, like other polyether compounds and Annonaceous acetogenins, is suggested to possess ionophoric properties rsc.orgdntb.gov.ua. Ionophores are molecules that can facilitate the transport of ions across biological membranes, which are otherwise largely impermeable to charged species brookes.ac.uknih.govharvard.edu. This ability stems from their structure, which allows them to bind to ions and shield their charge, enabling them to pass through the hydrophobic lipid bilayer of cell membranes harvard.eduacs.org.

The ionophoric nature of polyethers, including those structurally related to this compound, is thought to contribute to their biological activities, particularly cytotoxicity rsc.org. The ability to transport physiologically important metallic cations across membranes could disrupt cellular ion homeostasis, leading to various cellular effects rsc.org. Research has explored the relationship between the ion transport ability of such compounds across liposomal membranes and their observed cytotoxicity rsc.org.

Future Directions and Emerging Research in Eurylene Chemistry

Development of Sustainable and Efficient Eurylene Synthesis Pathways

The complex structure of this compound, with its multiple stereogenic centers, has made its synthesis a challenging yet active area of research. Early synthetic efforts and formal syntheses have employed various strategies, including oxidative cyclizations mediated by reagents such as vanadium, rhenium, chromium, and permanganate (B83412) beilstein-journals.orgrsc.orgresearchgate.netsoton.ac.ukbeilstein-journals.orgsoton.ac.ukpsu.edusoton.ac.ukbeilstein-journals.orgd-nb.info. These methods have been crucial in constructing the characteristic tetrahydrofuran (B95107) (THF) rings present in this compound beilstein-journals.orgrsc.orgresearchgate.netsoton.ac.ukbeilstein-journals.orgsoton.ac.ukpsu.edusoton.ac.ukbeilstein-journals.orgd-nb.info.

Expanding the Scope of this compound Reactivity and Transformations

While this compound is known for its cytotoxic activity, particularly against lymphocytic leukemia and other cancer cell lines researchgate.netbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.net, a comprehensive understanding of its broader chemical reactivity and potential transformations is an area for future exploration. Research has suggested an ionophoric nature for this compound and related polyethers, which might be linked to their cytotoxic activity through interaction with physiological metallic cations rsc.orgresearchgate.netbenthamscience.com.

Expanding the scope of this compound reactivity involves not only a deeper investigation into the mechanism of its biological effects, such as its interaction with cellular targets and pathways, but also exploring novel chemical transformations it can undergo. This could include functionalization reactions, modifications of its squalene (B77637) backbone or THF rings, and studies of its stability under various conditions. Understanding these aspects is crucial for potentially developing analogs with improved activity or modified properties, or for utilizing this compound as a scaffold for generating new chemical entities.

Integration of Advanced Computational Tools for Predictive this compound Chemistry

Advanced computational tools are increasingly being integrated into chemical research to predict properties, reaction outcomes, and biological interactions. In the context of this compound, computational studies have already demonstrated their value. Molecular docking studies have been employed to predict the binding modes of E. longifolia compounds, including this compound, with target proteins such as those from SARS-CoV-2 imist.ma. These studies provide insights into potential biological interactions at a molecular level imist.ma. Furthermore, computational tools have been used to predict pharmacokinetic properties like ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of compounds like this compound imist.ma.

Beyond biological interactions, high-level Density Functional Theory (DFT) simulations have been utilized to study the mechanisms of key reactions involved in this compound synthesis, such as permanganate-mediated oxidative cyclizations soton.ac.uk. These computational approaches help in understanding reaction pathways, transition states, and the factors influencing stereoselectivity, which can guide the design of more efficient synthetic routes soton.ac.uk. Future research will likely see an increased reliance on computational chemistry for predicting novel reactions of this compound, designing targeted analogs, and understanding its behavior in complex biological systems.

Computational Docking Scores of this compound with SARS-CoV-2 Proteins

Protein TargetBinding Energy (kcal/mol) imist.ma
Main protease (Mpro)-6.5
Papain-like protease (PLpro)-6.3 imist.ma
RNA-dependent RNA polymerase (RdRp)-7.3 imist.ma

Note: Data extracted from computational docking studies imist.ma. Lower binding energy generally indicates stronger predicted binding affinity.

Exploring Novel Applications of this compound in Advanced Materials

Current research on this compound primarily highlights its natural origin and biological properties, particularly its cytotoxicity researchgate.netbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.net. While its unique polyether structure might suggest potential interactions with metal ions rsc.orgresearchgate.netbenthamscience.com, the existing literature does not extensively detail applications of this compound in the field of advanced materials.

Future research could explore the potential of this compound or its derivatives in materials science. Given its complex molecular architecture and the presence of oxygen-containing heterocycles, it might possess properties relevant to areas such as molecular recognition, self-assembly, or serving as a building block for polymers or frameworks with specific functionalities. However, as of the currently available research, this remains a largely unexplored area.

Multidisciplinary Research Initiatives on this compound

Research on this compound inherently involves a multidisciplinary approach, bringing together expertise from various scientific fields. The isolation of this compound from Eurycoma longifolia requires botanical knowledge and sophisticated extraction and purification techniques researchgate.netbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.net. Elucidating its complex structure relies on advanced spectroscopic and crystallographic methods researchgate.netresearchgate.netresearchgate.net. Investigating its biological activities necessitates collaboration with pharmacologists and biologists to conduct in vitro and in vivo assays and understand cellular mechanisms researchgate.netbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.netimist.maresearchgate.netresearchgate.netrsc.orgsysrevpharm.orgnih.govnih.govresearchgate.netrsc.orgnih.govmdpi.com. Synthetic chemists contribute by developing routes to access this compound and its analogs beilstein-journals.orgrsc.orgresearchgate.netsoton.ac.ukbeilstein-journals.orgsoton.ac.ukpsu.edusoton.ac.ukbeilstein-journals.orgd-nb.infoacs.org. Furthermore, computational chemists provide valuable insights through modeling and predictive studies imist.masoton.ac.uk.

Future progress in this compound research will undoubtedly benefit from increasingly integrated multidisciplinary initiatives. Collaborations between natural product chemists, synthetic chemists, computational chemists, biochemists, and materials scientists can lead to a more holistic understanding of this compound's properties and unlock its full potential across various applications. Such initiatives are crucial for tackling the challenges associated with complex natural products, from sustainable sourcing and synthesis to comprehensive biological evaluation and the exploration of novel uses.

Q & A

Q. What ethical frameworks ensure responsible data collection in this compound research involving human subjects?

  • Methodology : Obtain informed consent with clear risk-benefit disclosures. Anonymize data and use peer-reviewed protocols for data storage. Submit proposals to institutional review boards (IRBs) .
  • Key Considerations : Address conflicts of interest and ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.